molecular formula C9H21N3O4 B14526606 2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide CAS No. 62723-36-8

2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide

Cat. No.: B14526606
CAS No.: 62723-36-8
M. Wt: 235.28 g/mol
InChI Key: WCGKHHAOWHCMSN-UHFFFAOYSA-N
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Description

2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide is a synthetic organic compound It is characterized by its unique structure, which includes hydrazine, hydroxypropyl, and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with hydroxypropyl and methoxymethyl reagents. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques. The process is optimized to maximize efficiency, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler hydrazine derivatives.

    Substitution: The hydroxypropyl and methoxymethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, and modulation of signaling pathways. The exact mechanism depends on the context of its application, such as its use in medicine or industry.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(2-hydroxypropyl)hydrazine-1-carboxamide: Lacks the methoxymethyl group.

    N-(methoxymethyl)hydrazine-1-carboxamide: Lacks the hydroxypropyl groups.

Uniqueness

2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide is unique due to its combination of hydroxypropyl and methoxymethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

62723-36-8

Molecular Formula

C9H21N3O4

Molecular Weight

235.28 g/mol

IUPAC Name

1-[bis(2-hydroxypropyl)amino]-3-(methoxymethyl)urea

InChI

InChI=1S/C9H21N3O4/c1-7(13)4-12(5-8(2)14)11-9(15)10-6-16-3/h7-8,13-14H,4-6H2,1-3H3,(H2,10,11,15)

InChI Key

WCGKHHAOWHCMSN-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)NC(=O)NCOC)O

Origin of Product

United States

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